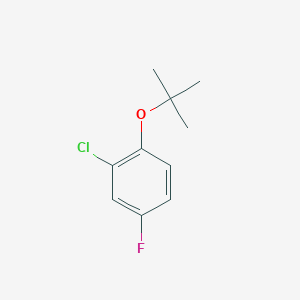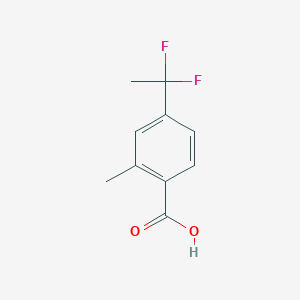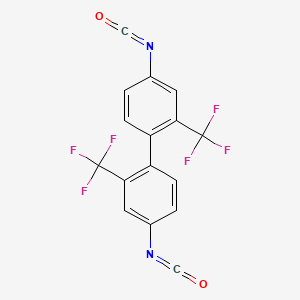
1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isocyanate groups and two trifluoromethyl groups attached to a biphenyl backbone. This compound is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- typically involves the reaction of 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) with nickel in methanol to produce 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. This intermediate is then reacted with concentrated sulfuric acid to obtain the crude product, which is further purified by recrystallization with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include ureas, urethanes, and other derivatives depending on the specific nucleophile used.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is utilized in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- involves its reactivity with nucleophiles. The isocyanate groups react with nucleophiles to form stable products, which can then interact with various molecular targets and pathways. This reactivity is harnessed in various applications, including polymer synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldiisocyanate: Similar in structure but lacks the trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of isocyanate groups.
Uniqueness
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is unique due to the presence of both isocyanate and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring these specific properties .
Propriétés
Formule moléculaire |
C16H6F6N2O2 |
|---|---|
Poids moléculaire |
372.22 g/mol |
Nom IUPAC |
4-isocyanato-1-[4-isocyanato-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H6F6N2O2/c17-15(18,19)13-5-9(23-7-25)1-3-11(13)12-4-2-10(24-8-26)6-14(12)16(20,21)22/h1-6H |
Clé InChI |
GAQVRYAUXJRQSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







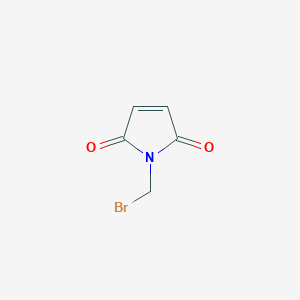
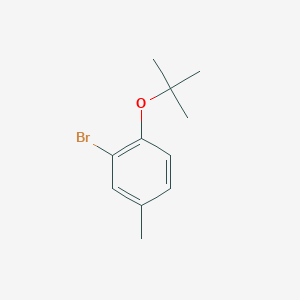

![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)

